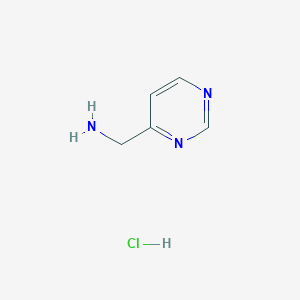

4-(Aminomethyl)pyrimidine hydrochloride

Descripción general

Descripción

4-Pirimidina Metanamina (hidrocloruro) es un intermedio sintético ampliamente utilizado en la síntesis farmacéutica . Es un sólido cristalino con la fórmula molecular C5H7N3 • HCl y un peso molecular de 145.6 g/mol . Este compuesto es conocido por su alta pureza (≥98%) y estabilidad, convirtiéndolo en un valioso bloque de construcción en diversas reacciones químicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Pirimidina Metanamina (hidrocloruro) generalmente implica la reacción de derivados de pirimidina con grupos aminometilo en condiciones controladas. Un método común incluye la adición de un grupo aminometilo al anillo de pirimidina, seguido de la formación de la sal de hidrocloruro .

Métodos de Producción Industrial: La producción industrial de 4-Pirimidina Metanamina (hidrocloruro) a menudo involucra reacciones a gran escala utilizando materiales de partida de alta pureza y condiciones de reacción optimizadas para garantizar el máximo rendimiento y pureza. El proceso puede incluir pasos como cristalización, filtración y secado para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Pirimidina Metanamina (hidrocloruro) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo aminometilo.

Sustitución: El grupo aminometilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo.

Principales Productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de pirimidina con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden producir una variedad de pirimidinas sustituidas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(Aminomethyl)pyrimidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

Antibiotic Development

This compound is structurally related to several antibiotic agents, including:

- Trimethoprim : A dihydrofolate reductase inhibitor used primarily for urinary tract infections .

- Amprolium : A thiamine analog that inhibits thiamine transport, utilized in veterinary medicine .

Anticancer Research

Research indicates that derivatives of 4-(aminomethyl)pyrimidine exhibit potential anticancer properties. Studies have shown that modifications to the pyrimidine scaffold can enhance activity against various cancer cell lines.

Biological Research Applications

This compound has been investigated for its interactions with biological targets, contributing to the understanding of its mechanism of action in therapeutic contexts.

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with proteins and enzymes involved in critical biological pathways. These studies are essential for elucidating its potential therapeutic roles and optimizing lead compounds for drug development.

Enzyme Inhibition

The compound has shown promise as an inhibitor for specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic pathways associated with diseases such as cancer and bacterial infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- The reaction of formamide with 3-aminopropanenitrile.

- Cyclization reactions involving acetamidine derivatives .

Derivative Compounds

Several derivatives have been synthesized to enhance biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Stronger antimicrobial activity |

| 5-Aminopyrimidine | Amino group at position 5 | Enhanced anticancer properties |

| 4-Aminobenzylpyridine | Benzyl group at position 4 | Higher lipophilicity |

These derivatives illustrate the diversity within the pyrimidine family while highlighting the unique attributes of 4-(aminomethyl)pyrimidine.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in:

Mecanismo De Acción

El mecanismo de acción de 4-Pirimidina Metanamina (hidrocloruro) involucra su interacción con objetivos y vías moleculares específicas. El grupo aminometilo le permite participar en varias reacciones bioquímicas, influyendo en procesos como la actividad enzimática y la transducción de señales . La estructura del compuesto le permite unirse a receptores o enzimas específicos, modulando su actividad y conduciendo a los efectos terapéuticos deseados .

Compuestos Similares:

2-Aminometilpirimidina (hidrocloruro): Similar en estructura pero con el grupo aminometilo en una posición diferente.

4-Aminopirimidina: Carece del grupo aminometilo pero comparte el núcleo de pirimidina.

Singularidad: 4-Pirimidina Metanamina (hidrocloruro) es única debido a su sustitución aminometilo específica en el anillo de pirimidina, lo que confiere propiedades químicas y biológicas distintas. Esta sustitución permite interacciones únicas en reacciones químicas y sistemas biológicos, convirtiéndolo en un compuesto valioso en diversas aplicaciones .

Comparación Con Compuestos Similares

2-Aminomethylpyrimidine (hydrochloride): Similar in structure but with the aminomethyl group at a different position.

4-Aminopyrimidine: Lacks the aminomethyl group but shares the pyrimidine core.

Uniqueness: 4-Pyrimidine Methanamine (hydrochloride) is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Actividad Biológica

4-(Aminomethyl)pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

4-(Aminomethyl)pyrimidine is characterized by a pyrimidine ring with an aminomethyl group at the 4-position. Its molecular formula is C₅H₈N₄·HCl, with a molecular weight of approximately 155.60 g/mol. The compound exists as a colorless solid and is soluble in water due to the presence of the amino group.

Antitumor Activity

Research indicates that 4-(aminomethyl)pyrimidine and its derivatives exhibit significant antitumor properties. For instance, a study demonstrated that related pyrimidine derivatives inhibited cell proliferation in various cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer. The compound was shown to induce apoptosis and block cell cycle progression at specific concentrations, with effective doses reported in the range of 20-50 μM .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(Aminomethyl)pyrimidine | Glioblastoma | 20 | Induces apoptosis |

| 4-(Aminomethyl)pyrimidine | Triple-negative breast cancer | 30 | Cell cycle arrest |

| 4-(Aminomethyl)pyrimidine | Colon adenocarcinoma | 25 | Inhibits proliferation |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Notably, derivatives of 4-(aminomethyl)pyrimidine have shown efficacy against filoviruses such as Ebola and Marburg viruses. One derivative, CBS1118, demonstrated an EC50 value of less than 10 μM against both viruses, indicating potential as a therapeutic agent for viral infections .

Table 2: Antiviral Efficacy of Pyrimidine Derivatives

Anti-inflammatory Activity

In addition to its anticancer and antiviral activities, research has shown that certain pyrimidine derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2). Compounds exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Name | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Synthesis Methods

The synthesis of 4-(aminomethyl)pyrimidine can be achieved through several methods, including the reaction of formamide with appropriate nitriles or amines. Variations in synthetic routes can yield different derivatives with enhanced biological activities.

Case Studies

- Case Study on Antitumor Activity : A study evaluated the efficacy of various aminopyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to 4-(aminomethyl)pyrimidine significantly reduced tumor size compared to controls .

- Case Study on Antiviral Activity : In vitro testing against wild-type Ebola virus showed that CBS1118 not only inhibited viral entry but also modulated host cell responses to enhance antiviral activity .

Propiedades

IUPAC Name |

pyrimidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUPLGHQKJENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655061 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-17-2 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.